Excited-State Proton Transfer Topology: Single vs. Double Proton Transfer Determined by Ring Fusion Geometry
The target a,h isomer (1,8-dihydroxydibenzo[a,h]phenazine) adopts an excited-state intramolecular single proton transfer (ESSPT) mechanism, whereas the a,c regioisomer (1,8-dihydroxydibenzo[a,c]phenazine) proceeds via excited-state intramolecular double proton transfer (ESDPT) [1]. In the target compound, the single-proton-transferred keto tautomer (SK form) is the most stable species in the S₁ excited state, and the ground-state absorption maximum is calculated at 2.54 eV (≈488 nm) with the emission band centered at 1.64 eV (≈756 nm) [1]. By contrast, the a,c isomer displays its long-wavelength absorption band at 420–430 nm (≈2.92 eV) and single-band fluorescence centered at 720–725 nm, consistent with a double proton transfer event [2]. The mechanistic divergence is dictated solely by the angular fusion of the naphthalene subunits relative to the phenazine core.
| Evidence Dimension | Excited-state proton transfer mechanism and optical transition energies |
|---|---|
| Target Compound Data | ESSPT (single proton transfer); S₀→S₁ absorption at 2.54 eV (~488 nm); SK tautomer emission at 1.64 eV (~756 nm) |
| Comparator Or Baseline | 1,8-Dihydroxydibenzo[a,c]phenazine: ESDPT (double proton transfer); absorption at 420–430 nm; emission at 720–725 nm |
| Quantified Difference | Mechanism: single vs. double proton transfer; Absorption red-shift of ~55–70 nm; Emission red-shift of ~15–35 nm |
| Conditions | TDDFT calculations (B3LYP/6-31G(d,p)) in gas phase for DHBP a,h; experimental steady-state absorption and fluorescence in toluene for DHBP a,c |
Why This Matters
The single vs. double proton transfer topology directly impacts fluorescence quantum yield, Stokes shift magnitude, and photostability, making the a,h isomer preferable for single-band NIR emission and the a,c isomer prone to more complex dual-emission behavior.
- [1] Zhao, J., Yao, H., Liu, J., & Hoffmann, M. R. (2015). New Excited-State Proton Transfer Mechanisms for 1,8-Dihydroxydibenzo[a,h]phenazine. _The Journal of Physical Chemistry A_, 119(4), 681–688. DOI: 10.1021/jp5121417 View Source
- [2] Piechowska, J., Virkki, K., Sadowski, B., Lemmetyinen, H., & Tkachenko, N. V. (2014). Excited State Intramolecular Proton Transfer in π-Expanded Phenazine-Derived Phenols. _The Journal of Physical Chemistry A_, 118(1), 144–151. DOI: 10.1021/jp411395c View Source
